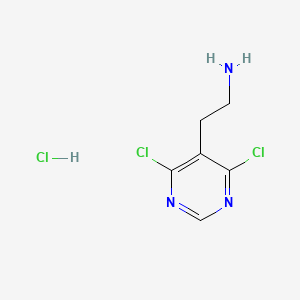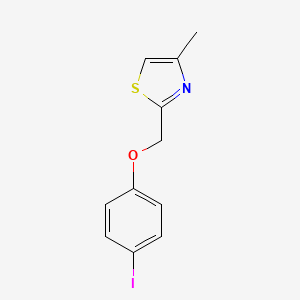
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-Clorofenoxi)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(2-clorofenil)acetamida es un compuesto orgánico complejo que presenta un anillo triazol, grupos clorofenilo y un grupo fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-((4-Clorofenoxi)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(2-clorofenil)acetamida generalmente implica varios pasos. Un método común involucra la eterificación del m-diclorobenceno para formar sal de p-clorofenol bajo la catálisis de óxido de cobre o sal cúprica. Esto es seguido por una reacción de acilación con anhídrido acético o cloruro de acetilo para producir el compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Las reacciones se llevan a cabo en grandes reactores con control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((5-((4-Clorofenoxi)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(2-clorofenil)acetamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas, presiones y niveles de pH específicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o tioéteres.
Aplicaciones Científicas De Investigación
2-((5-((4-Clorofenoxi)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(2-clorofenil)acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-((5-((4-Clorofenoxi)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(2-clorofenil)acetamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-4-(4-clorofenoxi)-metil fenil cetona: Un intermedio importante en la síntesis de fungicidas agrícolas.
Ácido 4-clorofenoxiacético: Utilizado como herbicida y regulador del crecimiento de las plantas.
Singularidad
Lo que distingue a 2-((5-((4-Clorofenoxi)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)-N-(2-clorofenil)acetamida es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C23H18Cl2N4O2S |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18Cl2N4O2S/c24-16-10-12-18(13-11-16)31-14-21-27-28-23(29(21)17-6-2-1-3-7-17)32-15-22(30)26-20-9-5-4-8-19(20)25/h1-13H,14-15H2,(H,26,30) |
Clave InChI |
GTVYVOVENXKCET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)COC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)


